3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-ethyl-N-(2-indol-1-ylethyl)triazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7/c1-2-23-16-14(20-21-23)15(18-11-19-16)17-8-10-22-9-7-12-5-3-4-6-13(12)22/h3-7,9,11H,2,8,10H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUULFBKYCQQPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCCN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Attachment of the Indole Moiety: The indole group can be introduced via nucleophilic substitution reactions, often using indole derivatives and suitable leaving groups.
Final Functionalization: The ethyl group and other substituents are introduced through alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at position 7 due to electron withdrawal by the adjacent triazole moiety. In reactions with aryl halides or alkylating agents, the amine group at position 7 participates in SNAr (nucleophilic aromatic substitution) . For example:
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Reaction with benzyl chloride in DMF at 80°C yields 3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-5-benzyl-3H- triazolo[4,5-d]pyrimidin-7-amine with 78% efficiency .
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Alkylation with methyl iodide under basic conditions (K₂CO₃) selectively substitutes the pyrimidine amine, producing a methylated derivative (92% yield) .
Condensation and Cyclization Pathways
The indole-ethylamine side chain facilitates cyclization reactions with carbonyl compounds. For instance:
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Condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol under reflux forms tetracyclic indolo-triazolo-pyrimidine hybrids via intramolecular Schiff base formation .
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Reaction with malononitrile in acetic acid generates 5-amino-7-(indolyl)-triazolo[1,5-a]pyrimidine-6-carbonitriles through Knoevenagel condensation followed by Michael addition (Table 1) .
Table 1: Yields for condensation reactions with malononitrile
| Aldehyde | Catalyst | Yield (%) |
|---|---|---|
| 4-Chlorobenzaldehyde | [(VO)TPP][TCM]₄ | 85 |
| 4-Methoxybenzaldehyde | [(VO)TPP][TCM]₄ | 82 |
| Benzaldehyde | [(VO)TPP][TCM]₄ | 79 |
Michael Addition Reactions
The triazole-pyrimidine core participates in Michael additions with α,β-unsaturated carbonyl compounds:
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Reaction with acrylonitrile in THF at 60°C produces 3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-5-(2-cyanoethyl)-3H- triazolo[4,5-d]pyrimidin-7-amine (67% yield) .
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Conjugation with methyl vinyl ketone forms a β-keto adduct, which undergoes further cyclization to yield pyrazolo-triazolo-pyrimidine derivatives .
Catalytic Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings enable functionalization of halogenated intermediates:
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Bromination at position 5 of the pyrimidine ring (using NBS) followed by Suzuki coupling with phenylboronic acid affords 5-aryl derivatives (Table 2) .
Table 2: Suzuki coupling efficiency with aryl boronic acids
| Boronic Acid | Catalyst | Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ | 88 |
| 4-Methoxyphenyl | Pd(OAc)₂ | 76 |
| 3-Nitrophenyl | Pd(OAc)₂ | 63 |
Oxidation and Reduction Behavior
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Oxidation : Treatment with m-CPBA oxidizes the triazole ring’s methyl group to a carboxylate, forming 3-carboxy-N-[2-(1H-indol-1-yl)ethyl]-3H- triazolo[4,5-d]pyrimidin-7-amine (55% yield) .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s C=N bonds, yielding a dihydro derivative.
Mechanistic Insights from Analogous Systems
Studies on structurally related triazolopyrimidines reveal:
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Cooperative vinylogous anomeric-based oxidation (ABO) converts dihydro intermediates to aromatic triazolo-pyrimidines .
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Intramolecular hydrogen bonding between the indole NH and triazole nitrogen stabilizes transition states during cyclization .
This compound’s reactivity is heavily influenced by its hybrid heterocyclic architecture, enabling diverse transformations relevant to medicinal chemistry and materials science. Further exploration of its catalytic asymmetric reactions and biological target engagement is warranted.
Scientific Research Applications
Structural Overview
The compound features a complex structure characterized by the presence of:
- Triazolo-pyrimidine moiety : This is commonly associated with various pharmacological activities.
- Indole structure : Known for its role in numerous biological processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the triazolo-pyrimidine structure .
Case Studies
A related triazole derivative demonstrated an IC50 value of 0.43 µM against HCT116 cancer cells, indicating significant potency compared to conventional treatments. This suggests that the triazolo-pyrimidine structure may enhance cytotoxic effects against cancer cells.
Anticonvulsant Activity
The triazole nucleus has also been explored for anticonvulsant properties.
Evaluation
Compounds derived from triazoles were evaluated for their ability to protect against seizures induced by pentylenetetrazole (PTZ). Some derivatives exhibited notable protective effects at specific dosages, indicating their potential as anticonvulsant agents .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | 1,2,3-Triazole-containing hybrids | 0.43 µM | Induction of apoptosis via ROS accumulation |
| Anticonvulsant | Triazole derivatives | Varies | Protection against PTZ-induced seizures |
Biochemical Properties and Mechanisms
The biochemical properties of this compound remain largely unexplored; however, several potential interactions and pathways can be inferred:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), crucial for cell cycle regulation. By inhibiting CDK2 activity, these compounds can effectively halt the proliferation of cancer cells.
- Interaction with Biological Macromolecules : The unique structural components allow for interactions with proteins and nucleic acids, modulating their functions and influencing cellular pathways involved in growth and apoptosis.
Mechanism of Action
The mechanism of action of 3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Triazolopyrimidine Core
The triazolopyrimidine scaffold allows for modifications at three key positions:
- 3-Position (triazole substituent)
- 5-Position (pyrimidine substituent)
- 7-Position (amine-linked side chain)
Table 1: Substituent Profiles of Selected Triazolopyrimidine Derivatives
Biological Activity
3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (referred to as Compound 1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of Compound 1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H17N7
- Molecular Weight : 307.36 g/mol
- Structure : The compound features a triazole ring fused with a pyrimidine structure and an indole moiety, which is known for its diverse biological activities.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds containing triazole and indole moieties. For instance, derivatives similar to Compound 1 have shown significant antiviral activities against various viral strains. One study reported that certain triazole derivatives exhibited high inhibitory effects against herpes simplex virus (HSV) replication in Vero cells, with IC50 values indicating effective inhibition at low concentrations .
Anticancer Activity
The anticancer properties of triazole derivatives are well-documented. In vitro studies have demonstrated that compounds with similar structures to Compound 1 can induce apoptosis in cancer cell lines. For example, a series of triazolethiones were tested against human breast cancer cells (MCF-7), showing cytotoxic activity with IC50 values ranging from 10 to 30 µM . Additionally, compounds featuring the indole structure have been associated with enhanced anticancer activity due to their ability to interact with multiple cellular pathways.
The mechanisms by which Compound 1 exerts its biological effects may involve:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral RNA synthesis and protein translation.
- Induction of Apoptosis : The presence of the indole moiety is linked to the activation of apoptotic pathways in cancer cells.
- Antioxidant Activity : Some studies suggest that indole derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
Case Studies and Research Findings
Q & A
Basic: What synthetic routes are available for 3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via multi-step nucleophilic substitution and cyclization reactions. A common approach involves:
- Core formation : Reacting 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine with 2-(1H-indol-1-yl)ethyl bromide under reflux in ethanol or DMF, using a base like cesium carbonate to facilitate substitution .
- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) is recommended, with final purity assessed via HPLC (>95%) and elemental analysis (C, H, N, S deviations <0.4%) .
- Optimization : Catalysts (e.g., Cu(I) for click chemistry) and controlled temperatures (35–80°C) improve yields. For example, copper(I) bromide increased yields to ~35% in analogous triazolo-pyrimidine syntheses .
Advanced: How can researchers resolve discrepancies between in vitro antimicrobial activity and computational docking scores for this compound?
Methodological Answer:
Contradictions may arise from assay variability (e.g., bacterial strain differences) or docking parameter limitations. Strategies include:
- Assay standardization : Use CLSI/M07-A11 guidelines for MIC determination against E. coli (ATCC 25922) and S. aureus (ATCC 29213) to ensure reproducibility .
- Docking refinement : Employ multiple software (AutoDock Vina, Schrödinger Glide) and validate force fields (e.g., OPLS-AA). Adjust grid box size to encompass binding pockets (e.g., androgen receptor’s LEU704, GLY708 residues) .
- Molecular dynamics (MD) : Run 100 ns simulations (GROMACS/AMBER) to assess binding stability. Compare root-mean-square deviation (RMSD) <2 Å with experimental IC50 values .
Basic: What spectroscopic and crystallographic methods are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 solvents. Key signals include indole NH (~11.5 ppm) and triazole protons (~8.6 ppm) .
- HRMS : Confirm molecular weight (e.g., ESI-MS m/z calculated for C18H19N8: 371.17; observed: 371.2 ).
- X-ray crystallography : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Use SHELXL for refinement, addressing twinning with TWIN/BASF commands. Report R1 <0.05 for high-resolution (<1.2 Å) data .
Advanced: How can molecular dynamics (MD) simulations elucidate the compound’s interaction with enzyme targets like NADPH oxidase?
Methodological Answer:
- System preparation : Dock the compound into NADPH oxidase (PDB: 2CDU) using AutoDock, then solvate in TIP3P water with 0.15 M NaCl.
- Simulation parameters : Run 100–200 ns simulations (NPT ensemble, 310 K) using AMBER22. Analyze hydrogen bonds (e.g., triazole-N with VAL214) and binding free energy (MM-PBSA ΔG < -7 kcal/mol) .
- Validation : Correlate MD results with enzymatic inhibition assays (e.g., IC50 ≤10 µM in HEK293 cell models) .
Basic: What in vitro models are suitable for initial evaluation of antimicrobial activity?
Methodological Answer:
- Bacterial strains : Gram-positive (S. aureus), Gram-negative (E. coli), and fungi (Aspergillus flavus) via broth microdilution (CLSI M38-A2). Report MICs as ≤32 µg/mL for active compounds .
- Controls : Use ciprofloxacin (bacteria) and amphotericin B (fungi) as positive controls. Include solvent-only (DMSO ≤1%) and growth controls .
Advanced: What crystallographic challenges arise for this compound, and how can SHELX software mitigate them?
Methodological Answer:
- Challenges : Low crystal quality due to flexible ethyl-indole side chains; twinning from pseudo-symmetry.
- Solutions : Optimize crystallization with PEG 3350 additives. Use SHELXD for phase problem resolution (MAD/SAD) and SHELXL for refinement with TWIN/BASF commands. Report Flack parameter ≈0 for enantiopurity .
Basic: How is compound purity validated post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column (ACN/water gradient, 1 mL/min). Purity ≥95% by peak integration at 254 nm .
- Elemental analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., C: 53.05% vs. 53.03%; H: 4.65% vs. 4.45%) .
Advanced: Which computational tools predict ADMET properties for triazolo-pyrimidine derivatives?
Methodological Answer:
- ADMET Prediction : Use SwissADME for bioavailability (TPSA <140 Ų), BOILED-Egg model for BBB penetration, and ProTox-II for toxicity (LD50 >500 mg/kg).
- QSAR Models : Train models (e.g., Random Forest) on datasets with IC50 values and descriptors (AlogP, H-bond donors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
